molecular formula C17H16N2O3S2 B3309627 N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 942009-14-5

N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B3309627
CAS RN: 942009-14-5
M. Wt: 360.5 g/mol
InChI Key: QRYANZUAOIISSV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

BTA-EG6 exerts its biological activity by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. BTA-EG6 binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. BTA-EG6 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG6 is its high potency and selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. However, one of the limitations of BTA-EG6 is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for BTA-EG6 research, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the development of novel therapeutic strategies based on CK2 inhibition. In addition, the use of BTA-EG6 as a tool for studying the role of CK2 in various biological processes is likely to continue to be an important area of research in the future.
Conclusion:
In conclusion, BTA-EG6 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG6 exerts its biological activity by inhibiting the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes. BTA-EG6 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. While there are some limitations to the use of BTA-EG6 in experimental settings, its high potency and selectivity for CK2 make it a valuable tool for studying the role of CK2 in various biological processes.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, BTA-EG6 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTA-EG6 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In viral infections, BTA-EG6 has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-2-24(21,22)13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)23-17/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYANZUAOIISSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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